Superior Binding Affinity for SUR1: Mitiglinide vs. Nateglinide and Repaglinide
Mitiglinide demonstrates a significantly higher binding affinity for the sulfonylurea receptor 1 (SUR1) than its closest analog nateglinide, as measured by its ability to displace [³H]glibenclamide. This translates to a more potent interaction with its primary therapeutic target [1].
| Evidence Dimension | Inhibition of [³H]glibenclamide binding to SUR1 (IC₅₀) |
|---|---|
| Target Compound Data | 280 nM |
| Comparator Or Baseline | Nateglinide: 8,000 nM (8 μM); Repaglinide: 1,600 nM (1.6 μM) |
| Quantified Difference | Mitiglinide has a 28.6-fold higher affinity for SUR1 than nateglinide and a 5.7-fold higher affinity than repaglinide. |
| Conditions | COS-1 cells expressing recombinant SUR1; radioligand binding assay with [³H]glibenclamide. |
Why This Matters
Higher target affinity at the molecular level is a key differentiator for researchers developing or screening for potent insulin secretagogues.
- [1] Sunaga Y, et al. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide. Eur J Pharmacol. 2001 Nov 9;431(1):119-25. doi: 10.1016/s0014-2999(01)01412-1. PMID: 11716850. View Source
